molecular formula C25H30N4O2 B2637567 1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole CAS No. 1172457-59-8

1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole

Cat. No.: B2637567
CAS No.: 1172457-59-8
M. Wt: 418.541
InChI Key: SJUINZVZQKOXGW-UHFFFAOYSA-N
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Description

1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given the presence of a benzimidazole, piperazine, and tetrahydropyran, it could potentially be explored for applications in medicinal chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole typically involves multiple steps. One common approach is to start with the benzodiazole core and introduce the piperazine and phenyloxane groups through a series of reactions. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzodiazole core.

    Attachment of the Phenyloxane Moiety: The phenyloxane group can be introduced through a condensation reaction with a suitable oxane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and suitable nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole: Similar structure with a bromophenyl group instead of a phenyloxane group.

    1-methyl-2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole: Similar structure with a chlorophenyl group.

Uniqueness

1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is unique due to the presence of the phenyloxane moiety, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.

Properties

IUPAC Name

[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-27-22-10-6-5-9-21(22)26-23(27)19-28-13-15-29(16-14-28)24(30)25(11-17-31-18-12-25)20-7-3-2-4-8-20/h2-10H,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUINZVZQKOXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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